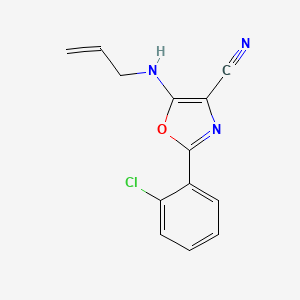
5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a heterocyclic compound that contains a nitrile group and an allylamine group. The compound's molecular formula is C13H10ClN3O, and its molecular weight is 263.69 g/mol.
Mecanismo De Acción
The mechanism of action of 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile is not fully understood. However, studies suggest that the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the inhibition of cancer cell growth. The compound may also disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile has a low toxicity profile and does not exhibit significant adverse effects on normal cells. However, further studies are required to determine the compound's long-term effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound's advantages include its low toxicity profile, broad-spectrum activity against microorganisms, and potential use in cancer research. However, its limitations include its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
1. Further studies are required to determine the compound's mechanism of action and its potential use in cancer therapy.
2. The development of more efficient synthesis methods for the compound.
3. The evaluation of the compound's long-term effects on the human body and its potential use as a therapeutic agent.
4. The investigation of the compound's activity against other diseases, such as viral infections.
5. The development of novel derivatives of the compound with improved activity and selectivity.
Conclusion:
5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile is a promising compound that has potential applications in various research fields. Its broad-spectrum activity against microorganisms and potential use in cancer research make it an interesting compound for further studies. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile involves the reaction of 2-chlorobenzonitrile with allylamine in the presence of a base, followed by cyclization with oxalyl chloride and a base. The reaction yields the desired compound, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
The compound has been studied for its potential use in various research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antimicrobial, antifungal, and antitumor activities. The compound's ability to inhibit the growth of cancer cells makes it a promising candidate for cancer research.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-2-7-16-13-11(8-15)17-12(18-13)9-5-3-4-6-10(9)14/h2-6,16H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFDEMKJUNJGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(N=C(O1)C2=CC=CC=C2Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(methylthio)phenyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2847546.png)
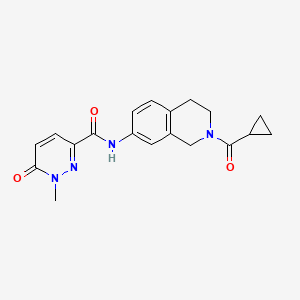
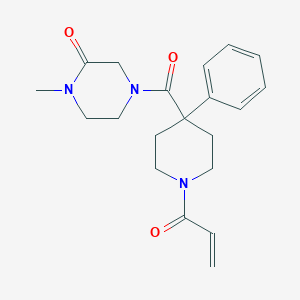

![4-{4-[2-(1-cyclohexenyl)ethyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2847556.png)

![2-Chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide](/img/structure/B2847558.png)
![1-(4-Chlorophenyl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2847560.png)
![(8-Amino-1,4-dioxaspiro[4.5]dec-8-yl)methanol](/img/structure/B2847561.png)

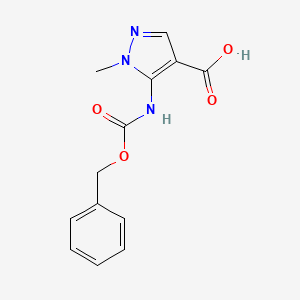

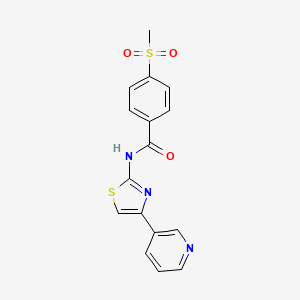
![(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2847567.png)